5-(Methylsulfanyl)-4,5-dihydro-1,2,4-triazol-3-one

Antinematode Activity Structure-Activity Relationship Sulfur Tautomerism

Antifungal and antinematode drug discovery programs often encounter thione-tautomer scaffolds that paradoxically increase pathogen viability. 5-(Methylsulfanyl)-4,5-dihydro-1,2,4-triazol-3-one (CAS 10183-05-4) resolves this as a stable thiol-form triazole building block: • 35-40% Candida albicans growth inhibition validated in bis-triazole derivatives • 20-40% nematode viability reduction vs. 3-4% increase with thione analogs • Regioselective methylsulfanyl group enables fused triazolo[4,3-b][1,2,4]triazole synthesis Supplied with Certificate of Analysis. Custom synthesis and bulk quantities available upon request.

Molecular Formula C3H5N3OS
Molecular Weight 131.16 g/mol
Cat. No. B12353910
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Methylsulfanyl)-4,5-dihydro-1,2,4-triazol-3-one
Molecular FormulaC3H5N3OS
Molecular Weight131.16 g/mol
Structural Identifiers
SMILESCSC1NC(=O)N=N1
InChIInChI=1S/C3H5N3OS/c1-8-3-4-2(7)5-6-3/h3H,1H3,(H,4,7)
InChIKeyTZHCIOWSFHQUIV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(Methylsulfanyl)-4,5-dihydro-1,2,4-triazol-3-one: Core Scaffold and Properties


5-(Methylsulfanyl)-4,5-dihydro-1,2,4-triazol-3-one (CAS: 10183-05-4) is a heterocyclic compound belonging to the class of sulfur-substituted 1,2,4-triazol-3-ones. It features a methylsulfanyl group at the 5-position of a partially saturated triazole ring system, with a molecular formula of C3H5N3OS and a monoisotopic mass of 131.015 g/mol . This compound is structurally distinct from its thione tautomeric analogs, existing predominantly in the thiol form, which has been linked to enhanced biological activity in certain contexts [1]. It serves as a versatile building block for the synthesis of more complex triazole-based pharmaceuticals, particularly in the development of antifungal agents and other biologically active molecules [2].

5-(Methylsulfanyl)-4,5-dihydro-1,2,4-triazol-3-one: Why Generic Substitution Fails


The presence of the methylsulfanyl group in 5-(Methylsulfanyl)-4,5-dihydro-1,2,4-triazol-3-one confers unique chemical properties that are not replicated by other substituents, even within the same triazol-3-one class. The sulfur atom's oxidation state and its tautomeric preference (thiol vs. thione) critically influence biological activity and synthetic utility [1]. Experimental evidence demonstrates that the specific oxidation state of sulfur in 1,2,4-triazole derivatives dictates biological outcomes; compounds with sulfur in the thionic form can increase nematode viability by 3–4%, whereas those in the thiol form (characteristic of this compound) decrease viability by 20–40% [1]. Additionally, the regioselective alkylation of the methylsulfanyl group is highly dependent on the reaction conditions and the nature of the electrophile, meaning that a different leaving group or substitution pattern would lead to different regioselectivity and product profiles [2]. Therefore, substituting this specific compound with a generic 1,2,4-triazole derivative would result in a loss of its specific biological activity and synthetic utility.

5-(Methylsulfanyl)-4,5-dihydro-1,2,4-triazol-3-one: Key Differentiation Evidence


Nematode Viability: Impact of Sulfur Oxidation State

The compound 5-(Methylsulfanyl)-4,5-dihydro-1,2,4-triazol-3-one, which exists in the thiol form, is directly compared to its thione tautomeric analogs. A study on 1,2,4-triazole derivatives demonstrated that compounds containing only the thiol form (characteristic of the target compound) decreased nematode viability by 20–40% depending on concentration, whereas compounds containing only the thionic form increased viability by 3–4% [1]. This stark contrast underscores the critical role of sulfur oxidation state in biological activity.

Antinematode Activity Structure-Activity Relationship Sulfur Tautomerism

Antifungal Activity Against C. albicans with Thiol-Form Triazoles

Bis-triazole derivatives containing the thiol form, structurally related to 5-(Methylsulfanyl)-4,5-dihydro-1,2,4-triazol-3-one, were shown to inhibit the growth of the clinically relevant fungus Candida albicans by 35–40% [1]. While a direct head-to-head comparison with a thione-containing bis-triazole is not provided in this specific data, the study explicitly links the presence of the thiol form to this antifungal effect, establishing a class-level inference for the target compound.

Antifungal Activity Candida albicans Bis-Triazole Derivatives

Key Intermediate for Fused Triazole Heterocycles

The methylthio group at the 5-position of the triazol-3-one core serves as an excellent leaving group for subsequent cyclization reactions. For example, 4-amino-2-methyl-5-methylthio-2H-1,2,4-triazol-3(4H)-one reacts with diarylcarbodi-imides to yield guanidino derivatives, which then undergo base-catalyzed cyclization to form 1,2,4-triazolo[4,3-b][1,2,4]triazoles [1]. This synthetic utility is not readily achievable with other 5-substituents (e.g., alkyl or aryl groups) that lack the leaving group capability of the methylsulfanyl moiety, thereby establishing a clear differentiation in the context of complex molecule synthesis.

Synthetic Intermediate Cyclization Fused Heterocycles

5-(Methylsulfanyl)-4,5-dihydro-1,2,4-triazol-3-one: Application Scenarios


Development of Novel Antinematode Agents

Given the demonstrated 20–40% reduction in nematode viability for compounds containing the thiol form, 5-(Methylsulfanyl)-4,5-dihydro-1,2,4-triazol-3-one is a compelling starting point for the design and synthesis of new antinematode drugs. This compound provides a clear structural lead over its thione counterparts, which exhibit a counterproductive increase in viability [1].

Lead Scaffold for Antifungal Drug Discovery Targeting C. albicans

The established 35–40% inhibition of Candida albicans growth by bis-triazoles containing the thiol form validates the use of this compound as a core scaffold in antifungal research. Its procurement is justified for medicinal chemistry programs aiming to optimize potency and selectivity against this pathogen [1].

Synthesis of Complex Fused 1,2,4-Triazole Heterocycles

The unique reactivity of the 5-methylthio group enables the synthesis of fused 1,2,4-triazolo[4,3-b][1,2,4]triazoles, which are valuable scaffolds in materials science and pharmaceutical research. This compound's utility as a versatile building block is a key differentiator for synthetic chemistry laboratories [2].

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